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Compound of Interest

Compound Name: Maltoheptaose hydrate

Cat. No.: B12424459 Get Quote

Maltoheptaose hydrate, a linear oligosaccharide, is emerging as a valuable tool in

biochemical research and pharmaceutical sciences. Comprising seven glucose units linked by

α-(1→4) glycosidic bonds, its unique structural properties and biocompatibility make it a subject

of increasing interest, particularly in the field of targeted drug delivery. This technical guide

provides an in-depth exploration of the structure of maltoheptaose hydrate, relevant

experimental methodologies for its characterization, and its application in advanced drug

delivery systems.

Core Structural and Physicochemical Properties
Maltoheptaose is a maltooligosaccharide that can exist in both anhydrous and hydrated forms.

The hydrate form incorporates water molecules into its structure. While the exact number of

water molecules can vary, a common form is a monohydrate.[1] The fundamental structure

consists of a chain of seven D-glucose units.

Chemical and Physical Data
The key quantitative data for maltoheptaose and its hydrate are summarized in the table below

for easy comparison.
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Property
Maltoheptaose
(Anhydrous)

Maltoheptaose Hydrate

Chemical Formula C42H72O36

C42H72O36 · H2O (or

C42H74O37 for the

monohydrate)[1]

Molecular Weight 1153.00 g/mol [2][3][4]
~1171.0 g/mol (for the

monohydrate)[1]

CAS Number 34620-78-5[2][3][4] 207511-07-7[1]

Appearance
White to off-white powder,

needles, and/or chunks

Not explicitly specified, but

expected to be a white solid

Solubility Soluble in water Soluble in water

Structural Confirmation
The precise arrangement of the glucose units in maltoheptaose has been confirmed through

various analytical techniques, including X-ray diffraction and Nuclear Magnetic Resonance

(NMR) spectroscopy. X-ray diffraction studies of maltoheptaose complexed with enzymes like

glycogen phosphorylase have revealed a left-handed helical conformation in its hydrated state,

with approximately 6.5 glucose residues per turn.[5] This helical structure is stabilized by

hydrogen bonds, including those involving water molecules.

Experimental Protocols
Determination of α-Amylase Activity using a
Maltoheptaose-Derived Substrate
Maltoheptaose and its derivatives are common substrates for assaying the activity of α-

amylase, an enzyme that hydrolyzes α-bonds of large α-linked polysaccharides. A widely used

method involves a chromogenic substrate, such as p-nitrophenyl maltoheptaoside (PNP-G7).

Principle:

α-amylase cleaves the α-(1→4) glycosidic bonds of PNP-G7.
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This cleavage generates smaller oligosaccharide fragments containing the p-nitrophenyl

group.

A second enzyme, α-glucosidase, present in excess, rapidly hydrolyzes these fragments to

release p-nitrophenol.

The amount of released p-nitrophenol, which is yellow under alkaline conditions, is

measured spectrophotometrically at 405 nm. The rate of p-nitrophenol formation is directly

proportional to the α-amylase activity.

Materials:

PNP-G7 substrate solution

α-Glucosidase

Assay buffer (e.g., phosphate or HEPES buffer, pH 7.0-7.2)

Stop solution (e.g., sodium carbonate or Tris buffer, pH > 10)

Spectrophotometer capable of reading at 405 nm

Thermostatted water bath or incubator

Procedure:

Prepare a reaction mixture containing the PNP-G7 substrate and α-glucosidase in the assay

buffer.

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

Initiate the reaction by adding the α-amylase sample to the reaction mixture.

Incubate for a defined period (e.g., 5-10 minutes).

Stop the reaction by adding the stop solution.

Measure the absorbance of the solution at 405 nm.
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Calculate the α-amylase activity based on a standard curve of p-nitrophenol or using the

molar extinction coefficient of p-nitrophenol.

Structural Elucidation by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of maltoheptaose and

investigating its conformation in solution.

Principle:

The chemical shifts and coupling constants of the protons in the glucose units provide

information about their chemical environment and spatial arrangement. The anomeric protons

(H-1) are particularly informative as their chemical shifts are sensitive to the glycosidic linkage

and the conformation of the sugar rings.

Sample Preparation:

Dissolve a known concentration of maltoheptaose hydrate in deuterium oxide (D₂O).

Lyophilize the sample and redissolve in D₂O to minimize the HOD signal.

Transfer the solution to an NMR tube.

Data Acquisition:

Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400

MHz or higher).

Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a

spectral width covering the proton chemical shift range (typically 0-10 ppm), and a relaxation

delay of at least 1 second.

Data Analysis:

Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

Integrate the signals to determine the relative number of protons.
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Assign the resonances to specific protons in the maltoheptaose structure based on their

chemical shifts, coupling constants, and comparison with literature data. The anomeric

proton signals typically appear in the downfield region (around 5.4 ppm for the α-anomer and

4.6 ppm for the β-anomer of the reducing end).

Application in Targeted Drug Delivery
A significant application of maltoheptaose in the pharmaceutical sciences is its use as a

targeting ligand for drug delivery systems, particularly for cancer and infectious diseases.[6][7]

[8]

Mechanism of a Maltoheptaose-Based Nanoparticle
Drug Delivery System
Many cancer cells and certain bacteria exhibit an increased metabolic rate and overexpress

glucose transporters (GLUTs) on their cell surface to meet their high energy demands.[6]

Maltoheptaose, being a glucose polymer, can be recognized and taken up by these

transporters. By functionalizing nanoparticles carrying a therapeutic agent with maltoheptaose,

the drug can be selectively delivered to these target cells.

The general workflow for this targeted delivery is depicted in the following diagram:
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Workflow for Maltoheptaose-Targeted Drug Delivery.

Experimental Workflow for Assessing Targeted
Nanoparticle Efficacy
The following diagram outlines a typical experimental workflow to evaluate the effectiveness of

a maltoheptaose-functionalized nanoparticle drug delivery system.
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Experimental Workflow for Nanoparticle Evaluation.
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Conclusion
Maltoheptaose hydrate is a well-defined oligosaccharide with a structure that is amenable to

detailed characterization by modern analytical techniques. Its significance extends beyond

fundamental carbohydrate chemistry into the realm of pharmaceutical sciences, where it serves

as a promising targeting moiety for the development of advanced drug delivery systems. The

ability of maltoheptaose to facilitate the selective uptake of therapeutic nanoparticles into

cancer cells and bacteria opens up new avenues for improving the efficacy and reducing the

side effects of various treatments. Further research into the interactions of maltoheptaose-

functionalized systems with biological membranes and transporters will undoubtedly lead to the

design of even more sophisticated and effective targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b12424459#what-is-the-structure-of-
maltoheptaose-hydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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